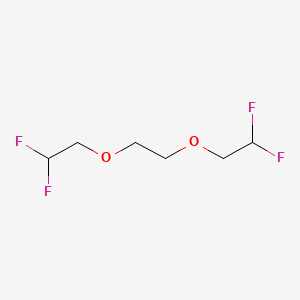
1,2-Bis(2,2-difluoroethoxy)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(2,2-difluoroethoxy)ethane is an organic compound with the molecular formula C6H10F4O2. It is characterized by the presence of two 2,2-difluoroethoxy groups attached to an ethane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(2,2-difluoroethoxy)ethane can be synthesized through the reaction of 2-(2,2-difluoroethoxy)ethanol with a compound containing an anionic leaving group in the presence of a basic compound or a basic compound-containing solvent . The reaction typically involves heating 2,2-difluoroethanol and ethylene carbonate in the presence of a basic compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Commonly used basic compounds include lithium hydroxide, sodium hydroxide, potassium hydroxide, and calcium hydroxide .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(2,2-difluoroethoxy)ethane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with increased hydrogen content .
Aplicaciones Científicas De Investigación
1,2-Bis(2,2-difluoroethoxy)ethane has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,2-Bis(2,2-difluoroethoxy)ethane involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution. These reactions can alter the structure and function of molecules within the system, leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane: This compound has similar structural features but with additional fluorine atoms.
1,2-Bis(2,2-difluoroethoxy)propane: This compound has a similar backbone but with a propane instead of an ethane.
Uniqueness
1,2-Bis(2,2-difluoroethoxy)ethane is unique due to its specific arrangement of difluoroethoxy groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C6H10F4O2 |
|---|---|
Peso molecular |
190.14 g/mol |
Nombre IUPAC |
2-[2-(2,2-difluoroethoxy)ethoxy]-1,1-difluoroethane |
InChI |
InChI=1S/C6H10F4O2/c7-5(8)3-11-1-2-12-4-6(9)10/h5-6H,1-4H2 |
Clave InChI |
KLOWBILJKLNSMB-UHFFFAOYSA-N |
SMILES canónico |
C(COCC(F)F)OCC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















